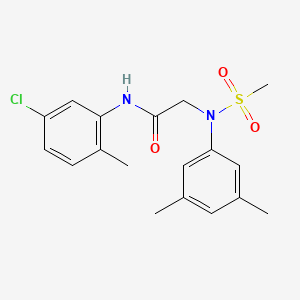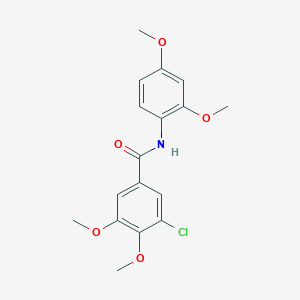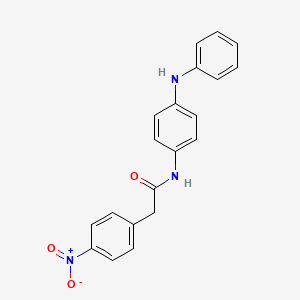![molecular formula C22H28N4O3S B4940216 N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4940216.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. In addition, N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its wide range of potential therapeutic applications. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have anti-inflammatory, anticancer, and antiviral activities, making it a versatile compound for studying various diseases. However, one limitation of using N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One potential direction is to investigate its use in combination with other drugs for the treatment of various diseases. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide and to identify any potential side effects.
Méthodes De Synthèse
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-(4-methyl-1-piperazinyl)aniline with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anticancer, and antiviral activities. N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-24-14-16-25(17-15-24)19-7-5-18(6-8-19)23-30(28,29)21-11-9-20(10-12-21)26-13-3-2-4-22(26)27/h5-12,23H,2-4,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTQSBBSMQIDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)

![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)

![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4940202.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4940212.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940230.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940236.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4940239.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4940243.png)